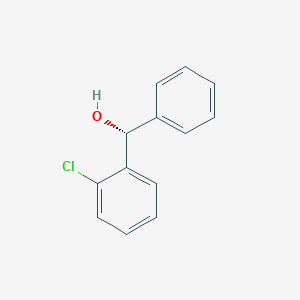

(R)-2-chloro-diphenylmethanol

Descripción general

Descripción

(R)-2-chloro-diphenylmethanol is an organic compound with the molecular formula C13H11ClO. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) sign indicates the specific enantiomer. This compound is a derivative of benzhydrol, where one of the phenyl groups is substituted with a chlorine atom at the ortho position. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(R)-2-chloro-diphenylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-chlorobenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-chlorobenzophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(R)-2-chloro-diphenylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-chlorobenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can convert it to 2-chlorobenzhydrol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Sodium hydroxide (NaOH) in aqueous ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-Chlorobenzophenone.

Reduction: Benzhydrol.

Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antifungal Activity

One of the notable applications of (R)-2-chloro-diphenylmethanol is its role as a precursor in the synthesis of the antifungal agent clotrimazole. Clotrimazole is widely used to treat fungal infections and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The synthesis pathway involves using this compound as a starting material, which undergoes further transformations to yield clotrimazole .

Cx50 Inhibition

Recent studies have identified triarylmethanes, including derivatives of this compound, as potential inhibitors of connexin channels (Cx50). These channels are implicated in various physiological processes and diseases such as epilepsy and cardiac arrhythmias. Research indicates that modifications to the diphenylmethanol structure can enhance its inhibitory potency against these channels, making it a candidate for further pharmacological exploration .

Synthetic Methodologies

Solid-Phase Synthesis

this compound is utilized as a linker in solid-phase synthesis techniques. This application is crucial for the development of combinatorial libraries in drug discovery. The compound's ability to form stable linkages allows for the efficient assembly of complex molecular structures while minimizing side reactions .

Protecting Group Strategies

In organic synthesis, protecting groups are essential for selectively functionalizing specific sites on a molecule without interference from other reactive groups. This compound serves as an effective protecting group for carboxylic acids during multi-step syntheses. By temporarily masking reactive sites, chemists can conduct subsequent reactions with greater control and specificity .

Case Study 1: Synthesis of Clotrimazole

In a study focusing on the synthetic route to clotrimazole, researchers employed this compound as a key intermediate. The process involved several steps, including Friedel-Crafts acylation and subsequent reactions that highlighted the compound's versatility in generating complex antifungal agents .

Case Study 2: Connexin Channel Modulation

A recent investigation into connexin channel inhibitors revealed that derivatives of this compound exhibited promising activity against Cx50 channels. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the diphenylmethanol framework could enhance inhibitory effects, opening avenues for new therapeutic agents targeting gap junctions .

Mecanismo De Acción

The mechanism of action of (R)-2-chloro-diphenylmethanol involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Benzhydrol: The parent compound without the chlorine substitution.

2-Chlorobenzophenone: The oxidized form of (R)-2-chloro-diphenylmethanol.

Chlorobenzene: A simpler aromatic compound with a chlorine substituent.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a chlorine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Propiedades

Número CAS |

16071-26-4 |

|---|---|

Fórmula molecular |

C13H11ClO |

Peso molecular |

218.68 g/mol |

Nombre IUPAC |

(R)-(2-chlorophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |

Clave InChI |

JGDRELLAZGINQM-CYBMUJFWSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |

SMILES isomérico |

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.